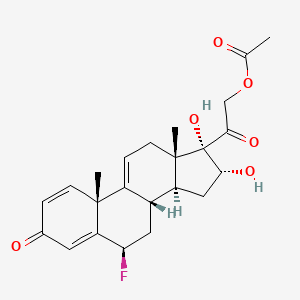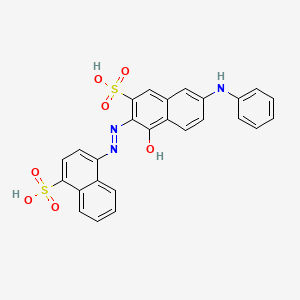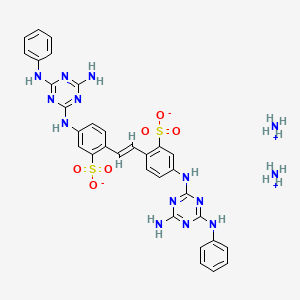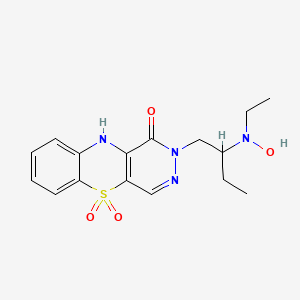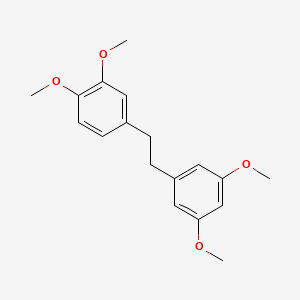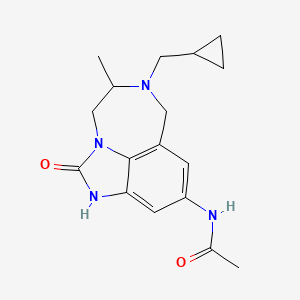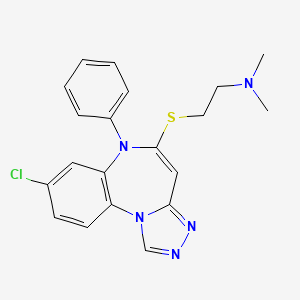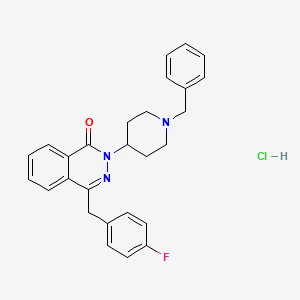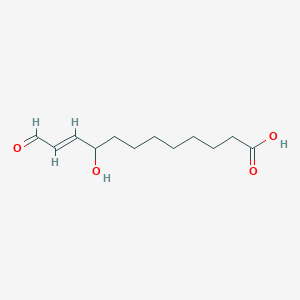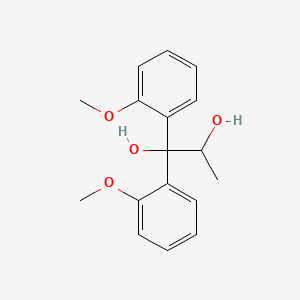
1,1-Bis(2-methoxyphenyl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-methoxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propanediol backbone
Preparation Methods
The synthesis of 1,1-Bis(2-methoxyphenyl)-1,2-propanediol typically involves the reaction of 2-methoxyphenyl magnesium bromide with 1,2-epoxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1-Bis(2-methoxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(2-methoxyphenyl)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,1-Bis(2-methoxyphenyl)-1,2-propanediol exerts its effects involves interactions with specific molecular targets. The methoxy groups and the propanediol backbone play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,1-Bis(2-methoxyphenyl)-1,2-propanediol can be compared with other similar compounds, such as:
1,1-Bis(4-methoxyphenyl)-1,2-propanediol: This compound has methoxy groups at different positions, which can affect its chemical properties and reactivity.
1,1-Bis(2-hydroxyphenyl)-1,2-propanediol: The presence of hydroxy groups instead of methoxy groups can lead to different chemical behavior and applications.
Properties
CAS No. |
122135-76-6 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,1-bis(2-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C17H20O4/c1-12(18)17(19,13-8-4-6-10-15(13)20-2)14-9-5-7-11-16(14)21-3/h4-12,18-19H,1-3H3 |
InChI Key |
ICHXPQLRGLLPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


